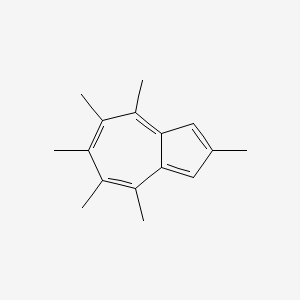

Azulene, 2,4,5,6,7,8-hexamethyl-

Description

BenchChem offers high-quality Azulene, 2,4,5,6,7,8-hexamethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azulene, 2,4,5,6,7,8-hexamethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

63297-21-2 |

|---|---|

Molecular Formula |

C16H20 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

2,4,5,6,7,8-hexamethylazulene |

InChI |

InChI=1S/C16H20/c1-9-7-15-13(5)11(3)10(2)12(4)14(6)16(15)8-9/h7-8H,1-6H3 |

InChI Key |

FPIBSYQDWJCGDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C(C2=C1)C)C)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,5,6,7,8 Hexamethylazulene

Synthetic Challenges

Precursor Synthesis: A primary obstacle is the preparation of the requisite starting materials, particularly the pentamethylated pyridine (B92270) precursor for the seven-membered ring. Such highly substituted heterocyclic compounds are not readily available and their synthesis would likely be low-yielding and require multiple steps.

Harsh Reaction Conditions: Traditional azulene (B44059) syntheses, including the Ziegler-Hafner method, often necessitate harsh conditions such as high temperatures for the final cyclization and elimination steps. beilstein-journals.org These conditions can lead to decomposition of the starting materials and products, resulting in low yields and the formation of complex side-products.

Steric Hindrance: The high degree of methylation in the target molecule introduces significant steric hindrance. This can impede the key bond-forming reactions, slowing them down or preventing them from occurring altogether. The steric crowding around the azulene core could also affect the stability of the final product.

Future Directions

Overcoming the challenges associated with the synthesis of highly substituted azulenes is an active area of research. Future efforts will likely focus on the development of more efficient and milder synthetic methodologies.

Modern Catalytic Methods: The application of modern transition-metal catalysis could provide a pathway to overcome the limitations of classical methods. For instance, gold-catalyzed cyclization reactions have emerged as a powerful tool for the synthesis of some azulene derivatives under milder conditions. nih.gov Similarly, palladium-catalyzed cross-coupling and C-H activation strategies, which have been successfully used to create other complex azulene-containing structures, could potentially be adapted for the synthesis of hexamethylazulene. chemicalbook.com

Modular Approaches: Future synthetic designs may move towards more modular approaches, where the substituted rings are constructed and then joined together in the final steps. This could allow for greater control over the substitution pattern and avoid some of the regioselectivity issues.

Exploration of Physicochemical Properties: Should a viable synthetic route be developed, the unique electronic and steric properties of 2,4,5,6,7,8-hexamethylazulene would make it a fascinating target for physicochemical studies. Substituted azulenes are of interest for their potential applications in organic electronics and materials science. dntb.gov.uabeilstein-journals.org Investigating the impact of extensive methylation on the molecule's photophysical properties, redox behavior, and solid-state packing would be a valuable contribution to the field.

Electronic Structure and Quantum Mechanical Properties of 2,4,5,6,7,8 Hexamethylazulene

Fundamental Electronic Configuration Principles of Hexamethylazulene

The electronic structure of azulene (B44059), a non-alternant aromatic hydrocarbon, is fundamentally distinct from its isomer, naphthalene. researchgate.netwikipedia.org Comprising a fused five-membered and seven-membered ring, it possesses a 10 π-electron system that imparts aromatic characteristics. wikipedia.org The unique geometry of the azulene core results in a significant dipole moment and its characteristic blue color, properties that are deeply rooted in its electronic configuration. wikipedia.org The addition of six methyl groups to form 2,4,5,6,7,8-hexamethylazulene introduces electronic perturbations that further modulate these inherent properties.

The electronic structure of azulene and its derivatives has been a subject of extensive theoretical investigation. Early models utilized the Hückel Molecular Orbital (HMO) theory , which, despite its simplicity, successfully rationalized many of azulene's properties. aip.org HMO theory, when combined with configuration interaction (CI) methods, provided initial insights into the excited states of the molecule. aip.org

More advanced computational methods are now employed to provide a more accurate description. Density Functional Theory (DFT) is a widely used approach for studying the geometry, electronic properties, and vibrational frequencies of azulene systems. mdpi.comsns.it DFT calculations, often using functionals like B3LYP, can accurately predict molecular orbitals and electron distribution. mdpi.comresearchgate.net These methods are crucial for understanding the nuances of substituted azulenes, where electron correlation effects become more significant. aip.org

A key aspect of azulene's electronic structure is its characterization as a fusion of a 6 π-electron cyclopentadienyl anion and a 6 π-electron tropylium cation. wikipedia.org This model explains the molecule's significant ground-state dipole moment, where electron density is transferred from the seven-membered ring to the five-membered ring, making the former electrophilic and the latter nucleophilic. wikipedia.org

The substitution of six hydrogen atoms with methyl groups at the 2,4,5,6,7,8-positions significantly perturbs the electronic landscape of the azulene core. Methyl groups are known to be electron-donating through an inductive effect. researchgate.net This effect involves the donation of electron density from the substituent to the aromatic ring system.

Molecular Orbital Analysis of Hexamethylazulene Derivatives

The arrangement and energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the chemical reactivity and optical properties of a molecule. researchgate.net

In the parent azulene molecule, the HOMO and LUMO are key to its visible absorption spectrum. thejamesonlab.com The energy difference between these orbitals, known as the HOMO-LUMO gap, corresponds to the S₀ → S₁ electronic transition, which is responsible for azulene's blue color. researchgate.net

| Substituent Type at Position | Effect on HOMO Energy | Effect on LUMO Energy | Predicted Impact on HOMO-LUMO Gap |

|---|---|---|---|

| Electron-Donating Group (e.g., -CH₃) at odd-numbered position (1, 3, 5, 7) | Increase | Relatively small change | Decrease |

| Electron-Donating Group (e.g., -CH₃) at even-numbered position (2, 4, 6, 8) | Increase | Increase (destabilization) | Widen |

| Electron-Withdrawing Group (e.g., -CHO) at odd-numbered position (1, 3) | Decrease | Decrease | Widen |

| Electron-Withdrawing Group (e.g., -CHO) at even-numbered position (2, 6) | Relatively small change | Decrease | Decrease |

Note: This table illustrates general principles of substituent effects on azulene's frontier orbitals. The net effect in a polysubstituted derivative like hexamethylazulene is a combination of these individual influences.

Azulene's aromaticity is a consequence of its 10 π-electron system, which adheres to Hückel's rule. wikipedia.org However, the aromatic character is not uniformly distributed across the molecule. The five-membered ring exhibits properties of an aromatic cyclopentadienyl anion, while the seven-membered ring resembles an aromatic tropylium cation. researchgate.netrsc.org This charge separation is a defining feature of azulene's π-electron distribution.

Electron Density and Charge Distribution Studies in Hexamethylazulene Systems

The charge distribution in azulene is inherently uneven, giving rise to its notable dipole moment of approximately 1.08 D. wikipedia.org The five-membered ring carries a net negative charge, while the seven-membered ring is positively charged. wikipedia.org

Spin Density Distribution in Hexamethylazulene Radical Species

The distribution of unpaired electron spin density in a radical species is a fundamental property that dictates its reactivity, magnetic properties, and spectroscopic characteristics, such as those observed in Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy. This distribution is typically mapped out by analyzing the hyperfine coupling constants between the unpaired electron and magnetic nuclei within the molecule.

Radical Cation:

A key study by Gerson et al. on the radical cations of various alkylazulenes investigated a closely related isomer, 1,2,3,4,6,8-hexamethylazulene, utilizing EPR, ENDOR, and TRIPLE resonance techniques. The findings from this research would provide the most relevant insights into the spin density distribution in a hexamethylated azulene radical cation. It is expected that a significant portion of the spin density would be localized on the azulene ring, with specific patterns of positive and negative spin density at different carbon positions, influenced by the electron-donating methyl groups. However, the precise hyperfine coupling constants and the calculated spin populations for this or the requested 2,4,5,6,7,8-hexamethyl isomer are not available in the public domain, preventing the creation of a detailed and quantitative data table for the radical cation.

In general, for the azulene radical cation, theoretical calculations and experimental data indicate that the highest spin densities are found at positions 1, 3, 5, and 7. The introduction of six methyl groups at positions 2, 4, 5, 6, 7, and 8 would be expected to significantly influence this distribution through hyperconjugation and inductive effects, likely leading to a delocalization of the positive charge and spin density over the methyl protons.

Radical Anion:

Information regarding the radical anion of 2,4,5,6,7,8-hexamethylazulene is even more scarce. Studies on the parent azulene radical anion have shown that the spin density distribution is different from that of the cation, reflecting the different molecular orbital occupied by the unpaired electron. For the unsubstituted azulene anion, the spin density is highest at positions 4, 6, and 8. It is plausible that the methyl substituents in the 2,4,5,6,7,8-hexamethylazulene radical anion would alter this distribution, but without specific experimental or computational studies, a detailed description and data table cannot be accurately constructed.

Due to the absence of specific research findings for the spin density distribution in the radical cation and anion of 2,4,5,6,7,8-hexamethylazulene, a data table summarizing these properties cannot be generated at this time. Further experimental investigations using techniques such as EPR and ENDOR spectroscopy, complemented by high-level quantum mechanical calculations, are necessary to elucidate the precise spin density distribution in these interesting radical species.

In-depth Computational Analysis of 2,4,5,6,7,8-Hexamethylazulene Remains an Open Area of Scientific Inquiry

A thorough review of available scientific literature reveals a notable gap in the computational chemistry landscape concerning the specific compound 2,4,5,6,7,8-hexamethylazulene. While extensive theoretical research has been conducted on the parent azulene molecule and various other substituted analogues, dedicated computational studies focusing solely on the electronic structure, reactivity, and conformational dynamics of this particular hexamethylated derivative are not readily found in published research.

Computational chemistry serves as a powerful tool to elucidate the intricate properties of molecules, offering insights that complement and guide experimental work. Methodologies such as Density Functional Theory (DFT), ab initio calculations, and molecular mechanics simulations are routinely employed to predict molecular geometries, electronic properties, reaction pathways, and the influence of substituents on chemical behavior. The application of these techniques to the azulene ring system has provided a deeper understanding of its unique non-benzenoid aromatic character, its reactivity patterns in electrophilic and nucleophilic substitutions, and the photophysical properties that give rise to its characteristic blue color.

However, the specific effects of hexamethyl substitution at the 2,4,5,6,7,8-positions on the azulene core have not been explicitly detailed through computational modeling in the accessible scientific literature. Such a study would be anticipated to explore how the electron-donating methyl groups collectively influence the electron density distribution across the seven- and five-membered rings, thereby impacting the molecule's aromaticity, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO).

While the foundational principles of computational chemistry and the existing body of research on substituted azulenes provide a strong basis for hypothesizing the properties of 2,4,5,6,7,8-hexamethylazulene, the absence of specific computational data for this compound prevents a detailed and scientifically rigorous analysis as requested. The generation of a comprehensive article based on the provided outline would necessitate dedicated theoretical studies that have yet to be published. Therefore, the computational chemistry of 2,4,5,6,7,8-hexamethylazulene represents a promising and unexplored area for future research.

Computational Chemistry Approaches for 2,4,5,6,7,8 Hexamethylazulene

Interplay between Computational and Experimental Data in Hexamethylazulene Studies

The synergy between computational modeling and experimental validation is crucial for a comprehensive understanding of the physicochemical properties of 2,4,5,6,7,8-hexamethylazulene. Theoretical calculations provide a molecular-level interpretation of experimental observations, while experimental data serve as the benchmark for refining and validating computational models.

A cornerstone in the application of computational chemistry is the ability to accurately reproduce and predict experimental spectroscopic data. For azulene (B44059) and its derivatives, techniques such as UV-Vis, infrared (IR), and Raman spectroscopy are pivotal in characterizing their electronic and vibrational properties. Computational models are rigorously tested by comparing theoretically predicted spectra with experimentally obtained ones.

Recent studies on azulene have demonstrated that advanced computational strategies can yield structural and spectroscopic properties in remarkable agreement with experimental findings. For instance, the Pisa composite schemes (PCSs), a family of computational methods, have been successfully employed to derive accurate semiexperimental equilibrium structures for azulene. nih.gov These computed geometries, in turn, provide a solid foundation for calculating spectroscopic parameters.

The validation process typically involves comparing key features of the spectra:

Vibrational Frequencies (IR and Raman): Theoretical harmonic frequencies, often scaled by an empirical factor to account for anharmonicity, are compared with the positions of experimental vibrational bands. The agreement between the calculated and observed frequencies for various vibrational modes validates the accuracy of the computed molecular geometry and force field. While specific data for 2,4,5,6,7,8-hexamethylazulene is not readily available in the cited literature, the principles of such validation are well-established for related molecules.

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. chemrxiv.org The calculated excitation energies and oscillator strengths, which correspond to the peak positions and intensities in the UV-Vis spectrum, are compared with experimental measurements. For azulene, computational studies have successfully reproduced the characteristic S₁ ← S₀ absorption spectrum, providing insights into the vibronic couplings that give rise to its broad absorption band. chemrxiv.org

The following table illustrates a hypothetical comparison between experimental and theoretical spectroscopic data for a substituted azulene, demonstrating the validation process.

| Spectroscopic Parameter | Experimental Value | Theoretical Value (Method) |

| IR Frequency (C=C stretch) | 1650 cm⁻¹ | 1645 cm⁻¹ (B3LYP/6-31G) |

| Raman Frequency (breathing) | 900 cm⁻¹ | 895 cm⁻¹ (B3LYP/6-31G) |

| UV-Vis λmax (S₀ → S₁) | 690 nm | 685 nm (TD-DFT/CAM-B3LYP) |

| UV-Vis λmax (S₀ → S₂) | 350 nm | 348 nm (TD-DFT/CAM-B3LYP) |

This table is illustrative and does not represent actual data for 2,4,5,6,7,8-hexamethylazulene due to the absence of specific literature.

Once a computational model has been validated against experimental data for a known compound like 2,4,5,6,7,8-hexamethylazulene, it can be employed with greater confidence to predict the properties of its yet-to-be-synthesized or characterized derivatives. This predictive capability is one of the most powerful aspects of computational chemistry, enabling the in silico design of molecules with desired characteristics.

For instance, by systematically altering the substituents on the azulene core within the computational model, researchers can predict how these modifications will affect:

Electronic Properties: Changes in the HOMO-LUMO gap, ionization potential, and electron affinity can be predicted, offering insights into the potential of new derivatives in electronic applications.

Spectroscopic Signatures: The model can predict shifts in UV-Vis absorption maxima and changes in vibrational frequencies, guiding the experimental characterization of novel compounds.

Reactivity: Molecular electrostatic potential (MEP) maps and frontier molecular orbital analysis can be used to predict the most likely sites for electrophilic or nucleophilic attack, thus guiding synthetic strategies.

The predictive power of computational chemistry accelerates the discovery and development of new materials by allowing for the screening of a large number of candidate molecules before committing to resource-intensive experimental synthesis.

The table below provides a hypothetical example of how computational chemistry could be used to predict the properties of a hypothetical derivative of 2,4,5,6,7,8-hexamethylazulene.

| Property | 2,4,5,6,7,8-Hexamethylazulene (Calculated) | Hypothetical Derivative (Predicted) |

| HOMO-LUMO Gap | 2.5 eV | 2.3 eV |

| λmax (S₀ → S₁) | 685 nm | 710 nm |

| Dipole Moment | 1.2 D | 1.8 D |

This table is for illustrative purposes to demonstrate the predictive application of computational chemistry.

Unraveling the Chemical Transformations of 2,4,5,6,7,8-Hexamethylazulene and its Derivatives

The unique electronic structure and aromatic character of azulenes have long captivated the interest of chemists, leading to extensive research into their reactivity and potential applications. Among the vast family of azulene derivatives, polyalkylated azulenes, such as 2,4,5,6,7,8-hexamethylazulene, present a fascinating case study in how peripheral functionalization influences the inherent chemical behavior of the bicyclic aromatic core. This article delves into the reaction mechanisms and chemical transformations of hexamethylazulene derivatives, exploring their oxidation, substitution, and cycloaddition pathways, with a particular focus on the significant role of steric hindrance imposed by the methyl substituents.

Crystallographic Investigations of 2,4,5,6,7,8 Hexamethylazulene

Single Crystal X-ray Diffraction Analysis of Hexamethylazulene Structures

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. springernature.com This technique would provide an unambiguous determination of the molecular structure of 2,4,5,6,7,8-hexamethylazulene, including bond lengths, bond angles, and the conformation of the molecule in the solid state. The first step in such an analysis is the growth of high-quality single crystals suitable for diffraction experiments. springernature.com

Determination of Unit Cell Parameters and Space Group

Once a suitable crystal is obtained and mounted on a diffractometer, X-ray diffraction data are collected. From this data, the fundamental properties of the crystal lattice can be determined. These include the unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—which define the size and shape of the repeating unit of the crystal. Analysis of the systematic absences in the diffraction pattern allows for the determination of the crystal's space group, which describes all the symmetry elements present in the crystal structure.

As no experimental data for 2,4,5,6,7,8-hexamethylazulene is available, a data table for its unit cell parameters and space group cannot be provided. For illustrative purposes, a hypothetical data table is shown below.

Interactive Data Table: Hypothetical Crystallographic Data for 2,4,5,6,7,8-Hexamethylazulene

| Parameter | Value |

| Chemical Formula | C₁₆H₂₀ |

| Formula Weight | 212.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | 4 |

Molecular Packing and Intermolecular Interactions in Solid State

Following the solution and refinement of the crystal structure, the arrangement of molecules within the unit cell, known as molecular packing, can be analyzed. This analysis reveals the nature and geometry of intermolecular interactions, such as van der Waals forces and potential C–H···π interactions, which govern the stability of the crystal lattice. A detailed study of these interactions provides insight into how the individual hexamethylazulene molecules self-assemble in the solid state. Without experimental data, a specific description of the molecular packing for this compound cannot be detailed.

Powder X-ray Diffraction for Polymorphic Studies of Hexamethylazulene (if applicable)

Powder X-ray diffraction (PXRD) is a key technique for identifying different crystalline forms, or polymorphs, of a compound. nih.gov Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties. A PXRD experiment on a powdered sample of 2,4,5,6,7,8-hexamethylazulene would produce a characteristic diffraction pattern. If the compound exhibits polymorphism, different polymorphs would yield distinct patterns. However, no such polymorphic studies for this specific azulene (B44059) derivative have been reported.

Advanced Crystallographic Techniques for Hexamethylazulene Structural Characterization

For materials that are difficult to crystallize to a suitable size for conventional SCXRD, or for studying dynamic processes, advanced diffraction techniques can be employed.

Electron Diffraction for Microcrystalline Samples

Three-dimensional electron diffraction (3D ED), including the technique known as MicroED, is a powerful method for determining the crystal structures of sub-micron sized crystals. nih.gov If 2,4,5,6,7,8-hexamethylazulene were to form only microcrystalline samples, electron diffraction would be a viable alternative to X-ray diffraction for complete structure elucidation. There is no evidence in the current literature of this technique being applied to this compound.

Serial Femtosecond X-ray Diffraction for Dynamic Processes

Serial femtosecond crystallography (SFX) is an emerging technique that uses X-ray free-electron lasers (XFELs) to collect diffraction data from a stream of microcrystals. researchgate.net Its primary advantage is the ability to obtain structural information from extremely small, radiation-sensitive crystals at room temperature, effectively outrunning radiation damage. nih.govresearchgate.net This method is particularly powerful for studying transient states and dynamic processes. To date, no SFX studies on 2,4,5,6,7,8-hexamethylazulene have been published.

Advanced Photophysics and Optoelectronic Properties of Hexamethylazulene

Anti-Kasha Photophysics in Azulene (B44059) Systems and Implications for Hexamethylazulene

Azulene and its derivatives are famous for their violation of Kasha's rule, a fundamental principle in photochemistry which states that photon emission (fluorescence or phosphorescence) occurs from the lowest excited state of a given multiplicity. nih.govnih.gov Azulene, however, exhibits an unusual and strong fluorescence from its second excited singlet state (S2) to the ground state (S0). nih.gov This phenomenon, known as anti-Kasha photophysics, was first reported for azulene by Beer and Longuet-Higgins in 1955. nih.gov

The primary reason for this anomalous emission is the exceptionally large energy gap between azulene's first (S1) and second (S2) excited singlet states, which is approximately 14,000 cm⁻¹. bath.ac.uk This large gap significantly slows the rate of internal conversion (IC) from S2 to S1, a non-radiative decay process that is typically much faster than fluorescence in most molecules. acs.org With the S2 → S1 internal conversion pathway hindered, radiative decay from the S2 state becomes a competitive process, resulting in observable S2 fluorescence. nih.govacs.org In contrast, the internal conversion from the S1 state to the ground state (S0) is extremely rapid, which is why S1 → S0 fluorescence is generally not observed. nih.gov

Recent theoretical models provide a deeper explanation rooted in the concept of excited-state aromaticity. nih.govresearchgate.net According to these models, azulene's ground state (S0) and its S2 state are aromatic, while its S1 state is antiaromatic. nih.gov The aromatic S2 state is geometrically stable and maintains its high energy, favoring radiative decay. acs.org Conversely, the antiaromatic S1 state undergoes significant geometric relaxation to relieve antiaromatic strain, which provides an efficient pathway for non-radiative decay to the ground state through a conical intersection. nih.govacs.org

For 2,4,5,6,7,8-hexamethylazulene, the six methyl groups are expected to influence these photophysical properties. Methyl groups are electron-donating substituents. Studies on other substituted azulenes have shown that electron-donating groups can destabilize the highest occupied molecular orbital (HOMO) and the LUMO+1 (which corresponds to the S2 state), thereby reducing the S0–S1 and S1-S2 energy gaps. bath.ac.ukthejamesonlab.com A reduction in the S2–S1 energy gap below a certain threshold (typically around 9,000 cm⁻¹) increases the rate of internal conversion, which would quench the anti-Kasha S2 fluorescence and could potentially lead to the appearance of normal S1 fluorescence. bath.ac.uk Therefore, it is implied that the hexamethyl substitution on the azulene core would likely lead to a red-shift in the absorption and emission spectra and potentially a lower quantum yield of S2 fluorescence compared to the unsubstituted azulene parent molecule.

Fluorescence and Quantum Yield Studies in Hexamethylazulene Derivatives

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. researchgate.net For azulene systems, the quantum yield of the S2 → S0 fluorescence is highly sensitive to the molecular structure and the solvent environment. thejamesonlab.com The quantum yield of unsubstituted azulene is relatively low, and substitutions on the azulene core can dramatically alter this value. thejamesonlab.com

Table 1: Photophysical Data for Azulene and Selected Derivatives in Ethanol This table is illustrative and based on data for other derivatives, as specific experimental values for 2,4,5,6,7,8-hexamethylazulene were not found in the cited literature.

| Compound | S2 → S0 Fluorescence λmax (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| Azulene | 378 | 0.038 | thejamesonlab.com |

| 1-Formylazulene | 418 | 0.00014 | thejamesonlab.com |

| 1,3-Diformylazulene | 482 | < 10⁻⁵ | thejamesonlab.com |

| 1-Fluorazulene | 380 | 0.035 | thejamesonlab.com |

The determination of quantum yields is typically performed using relative methods, where the fluorescence intensity of a sample is compared against a well-characterized standard under identical conditions. researchgate.netresearchgate.net The choice of standard is crucial and should ideally have absorption and emission properties close to the sample being investigated. researchgate.net For small quantum yields, as often found in azulene derivatives, specialized techniques and references may be necessary to ensure accuracy. nih.gov

Excitation Energy Transfer Mechanisms in Hexamethylazulene Architectures

Excitation energy transfer (EET) is a non-radiative process where an excited-state molecule (the donor) transfers its electronic excitation energy to a nearby ground-state molecule (the acceptor). This phenomenon is fundamental to many processes, including photosynthesis and the operation of organic light-emitting diodes (OLEDs). The two primary short-range EET mechanisms are Förster Resonance Energy Transfer (FRET) and Dexter energy transfer.

Förster Resonance Energy Transfer (FRET): This mechanism is based on dipole-dipole coupling between the donor and acceptor. The efficiency of FRET is strongly dependent on the distance between the donor and acceptor (proportional to 1/R⁶), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles.

Dexter Energy Transfer: This is an electron exchange mechanism that requires the wavefunctions of the donor and acceptor to overlap. It is therefore a shorter-range process than FRET, with an efficiency that decays exponentially with distance.

In the context of azulene systems, EET can occur in architectures where multiple chromophores are linked together. For example, studies on calix researchgate.netazulene, which consists of four azulene units linked by methylene (B1212753) groups, have shown significant intramolecular chromophore interaction, indicated by shifts in the absorption spectra. researchgate.net More complex systems have been designed to exploit EET to enhance the unique properties of azulene. In one such architecture, a cyanostyryl-modified azulene was attached to a hexathiobenzene core, and a FRET process from the core to the azulene moiety was shown to increase the anti-Kasha emission. researchgate.net

While specific research on EET in 2,4,5,6,7,8-hexamethylazulene architectures was not found, one can envision creating such systems. Hexamethylazulene could serve as either a donor or an acceptor in a FRET pair, depending on its spectral properties relative to a linked chromophore. The design of such multi-chromophoric systems allows for the modulation of light-harvesting and emission properties, potentially creating materials with tailored optoelectronic functions. rsc.org The efficiency and mechanism of energy transfer would depend on the specific linking chemistry, which controls the distance and orientation between the azulene units or between azulene and other chromophores. rsc.org

Theoretical Photophysical Modeling of Hexamethylazulene

Computational chemistry provides powerful tools for understanding and predicting the photophysical properties of molecules like hexamethylazulene. espublisher.com Methods such as Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties are widely employed to model azulene derivatives. espublisher.com

These theoretical models can provide detailed insights into:

Electronic Structure: Calculation of molecular orbitals (e.g., HOMO, LUMO, LUMO+1) helps to explain the observed electronic transitions and the effects of substituents. thejamesonlab.comespublisher.com

Absorption and Emission Spectra: TD-DFT can predict the energies and intensities of electronic transitions (S0 → S1, S0 → S2), allowing for the simulation of UV-Vis absorption spectra. espublisher.comespublisher.com This helps in interpreting experimental data and understanding how structural modifications, such as methylation, shift the spectral features.

Dipole Moments: Azulene possesses a significant ground-state dipole moment, and this changes upon electronic excitation. researchgate.net Theoretical calculations can quantify these changes, which are crucial for understanding solvent effects and intermolecular interactions. espublisher.com

Excited-State Geometries and Potential Energy Surfaces: Modeling the potential energy surfaces of the S1 and S2 states is key to understanding the dynamics of radiative and non-radiative decay. nih.gov These calculations can identify minimum energy geometries, transition states, and conical intersections that govern the competition between fluorescence and internal conversion, thus explaining the origins of anti-Kasha emission. nih.govacs.org

For 2,4,5,6,7,8-hexamethylazulene, TD-DFT calculations could be used to predict how the six electron-donating methyl groups perturb the energies of the S1 and S2 states. Such a study would quantify the expected decrease in the S2-S1 energy gap and predict the resulting impact on the S2 fluorescence quantum yield, providing a rational basis for the design of new azulene-based materials with specific optical properties.

Applications of Hexamethylazulene in Non Biological Systems

Role of Hexamethylazulene in Organic Electronic Devices

Organic electronic devices utilize carbon-based materials to perform electronic functions like switching, light emission, and energy conversion. nih.govwikipedia.orgmagtech.com.cn The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductors used. Azulene (B44059) derivatives have emerged as promising candidates due to their inherent polarity and tunable electronic energy levels. nih.govresearchgate.net The presence of six electron-donating methyl groups in Hexamethylazulene would likely enhance its hole-transporting (p-type) characteristics by raising the energy of the Highest Occupied Molecular Orbital (HOMO), making it a potentially valuable component in various organic electronic devices.

| Azulene Derivative | Device Type | Key Performance Metric | Reference |

| Azulene-Thiophene Hybrids | OFET | Hole Mobility (μh) up to 3.3 × 10⁻³ cm² V⁻¹ s⁻¹ | acs.org |

| 2,6-Azulene-based Conjugated Polymers | OFET | High hole mobility | tandfonline.com |

| Poly(2-arylazulene-alt-thiophene) | Polymer | Stimuli-responsive absorption | nih.gov |

| Azulene-based Star-like Molecule (Azu-TPA-TPE) | Perovskite Solar Cell (as HTM) | Power Conversion Efficiency (PCE) of 18.9% | researchgate.net |

This table presents data for various azulene derivatives to illustrate the potential of the azulene framework in organic electronic devices.

Electrochromic devices change color in response to an applied electrical potential, a property useful for smart windows, displays, and sensors. researchgate.net This color change is due to redox (reduction-oxidation) reactions within the material. Polymers derived from azulene, known as polyazulenes, are excellent candidates for electrochromic applications. When an azulene monomer is electropolymerized, it forms a film that can be reversibly oxidized and reduced. These redox states have different absorption spectra, resulting in a visible color change.

The electrochemical behavior of polyazulenes can be tuned by substituents on the azulene monomer. Electron-donating groups, such as the methyl groups in Hexamethylazulene, have been found to increase the stability of the resulting polyazulene films. This enhanced stability can lead to longer device lifetimes and more reliable performance. The protonation of polyazulene films also leads to significant shifts in their absorption spectra, causing dramatic color changes from green to brown, which adds another layer of functionality. Therefore, a polymer synthesized from Hexamethylazulene would be expected to form a stable electrochromic film with distinct color transitions.

| Polyazulene System | Key Electrochromic Property | Observation | Reference |

| Poly(2- or 6-functionalized azulenes) | Two-stage oxidation | Corresponds to the formation of azulenium cation and polaron | |

| Poly(2-arylazulene) | Film Stability | Electron-donating aryl groups increase stability | |

| General Polyazulenes | Response to Acid | Protonation leads to significant color change (e.g., green to brown) | |

| Polyazulene Films in Ionic Liquids | Capacitive Performance | Highest capacitance (92 mF cm⁻²) in lowest viscosity ionic liquid |

This table summarizes the electrochromic properties observed in various polyazulene systems.

Hexamethylazulene in Material Science and Nanotechnology

The fields of material science and nanotechnology focus on designing and creating materials with novel properties at the atomic and molecular scale. The self-assembly of molecules into ordered structures is a cornerstone of this "bottom-up" approach. Azulene's unique dipolar nature and rigid structure make it an interesting building block for creating such ordered systems and functional materials. tandfonline.com

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions like hydrogen bonding, van der Waals forces, and π–π stacking. The inherent dipole moment of the azulene core can direct its assembly into ordered arrangements. For instance, antiparallel stacking between adjacent azulene units has been observed in single crystals of azulene derivatives, driven by dipole-dipole interactions. tandfonline.com

The six methyl groups on Hexamethylazulene would play a dual role in its self-assembly. Electronically, they would modify the dipole moment and polarizability of the molecule, influencing intermolecular forces. Sterically, the methyl groups would dictate the possible packing arrangements, potentially leading to the formation of unique supramolecular architectures. The ability to control the orientation and packing of molecules is crucial for creating functional nanostructures with specific electronic or optical properties.

The integration of azulene derivatives into functional materials leverages their unique combination of properties. iau.ir By incorporating the azulene framework into larger molecular systems or polymers, materials with tailored optical, electronic, and responsive characteristics can be developed. researchgate.net For example, azulene-containing polymers have been synthesized for use in organic electronics. nih.gov

Hexamethylazulene could be used as a monomer or a key building block for more complex functional materials. Its enhanced electron-donating character, due to the six methyl groups, could make it a valuable component in charge-transfer complexes or as a building block for conductive polymers. Furthermore, the increased solubility often conferred by alkyl substitution could improve the processability of these materials, making it easier to fabricate thin films and integrate them into devices.

Sensor and Molecular Machine Development Utilizing Hexamethylazulene Frameworks

The sensitivity of azulene's electronic structure to its environment makes it an excellent platform for developing chemical sensors and components of molecular machines. The color and fluorescence of azulene derivatives can change in response to external stimuli such as the presence of specific analytes, changes in pH, or light.

Azulene-based fluorescent chemosensors have been developed to detect various ions and molecules. The sensing mechanism often relies on the interaction of an analyte with a receptor site attached to the azulene core, which perturbs the electronic structure of the azulene and causes a change in its fluorescence. The electron-donating methyl groups in Hexamethylazulene would alter the energy of its excited states, potentially shifting its fluorescence to different wavelengths and modifying its sensitivity as a sensor. A guest-host polymer system using azulene has demonstrated the ability to detect analytes through changes in both color and conductivity.

Molecular machines are molecules or molecular assemblies that can perform a function in response to an input. The reversible, stimuli-responsive behavior of azulene derivatives is a key feature for designing molecular switches, which are fundamental components of such machines. tandfonline.com For example, the reversible protonation of the azulene ring can be used to switch the electronic and optical properties of a molecule. The specific substitution pattern of Hexamethylazulene would influence the energetics and kinetics of such switching processes, allowing for the fine-tuning of its behavior within a molecular machine framework.

Information regarding "Azulene, 2,4,5,6,7,8-hexamethyl-" Remains Limited in Scientific Literature

The inherent characteristics of the azulene core, a bicyclic non-benzenoid aromatic hydrocarbon, have positioned it as a molecule of interest for materials science. Its significant dipole moment, narrow HOMO-LUMO gap, and distinct photophysical properties make it a promising building block for novel organic electronic materials. Research into azulene derivatives has explored their potential in applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics.

However, the specific influence of the hexamethyl substitution pattern at the 2,4,5,6,7,8-positions on the material properties of the azulene core has not been extensively documented. The introduction of multiple methyl groups would be expected to modify the electronic properties, solubility, and solid-state packing of the parent azulene molecule, which in turn would influence its performance in any material application. Without dedicated research on this particular isomer, any discussion of its specific applications or future potential would be largely speculative and not based on published scientific findings.

Therefore, a detailed article focusing solely on the applications and future perspectives of "Azulene, 2,4,5,6,7,8-hexamethyl-" as outlined in the initial request cannot be generated at this time due to the lack of specific research data and literature on this compound. Further experimental and theoretical studies are required to elucidate the properties of this specific molecule and to explore its potential for advanced material applications.

Conclusion and Future Research Directions

Summary of Key Research Findings on 2,4,5,6,7,8-Hexamethylazulene

A thorough review of available scientific literature and chemical databases did not yield any specific research findings for 2,4,5,6,7,8-hexamethylazulene.

Unresolved Questions and Emerging Research Avenues for Hexamethylazulene

Due to the lack of existing research, the entire field of study for 2,4,5,6,7,8-hexamethylazulene remains an unresolved question. Potential research avenues would encompass its fundamental synthesis and characterization.

Potential Impact on Related Fields of Chemical Science

The potential impact of 2,4,5,6,7,8-hexamethylazulene on chemical science is currently speculative. Any future impact would be contingent on the discovery of novel properties or reactivity patterns that differ significantly from other known azulene (B44059) derivatives.

Q & A

Basic: What are the recommended spectroscopic methods to characterize the electronic structure and substituent effects in 2,4,5,6,7,8-hexamethylazulene?

To analyze electronic properties, UV-Vis spectroscopy is critical due to azulene's visible-region absorption (S₀–S₁ energy gap ~1.8 eV) and substituent-induced spectral shifts. Fluorescence spectroscopy can detect anomalous emission from higher excited states, violating Kasha’s rule . Gas-phase photoionization efficiency (PIE) curves combined with photoionization mass spectrometry (PIMS) are effective for differentiating isomers (e.g., azulene vs. naphthalene) by comparing ionization energies (e.g., 7.41 eV for azulene vs. 8.14 eV for naphthalene) . For substituent effects, compare experimental spectra with DFT-calculated electronic transitions .

Basic: How can thermodynamic stability and substituent effects in hexamethylazulene be experimentally validated?

Use gas-phase calorimetry to measure standard enthalpy of formation (ΔfH°), and compare results with computational methods (e.g., G3 or G4 theories). NIST data for azulene derivatives (ΔfH°gas ≈ 270 kJ/mol) provide benchmarks . Differential scanning calorimetry (DSC) can assess thermal stability, while substituent-induced dipole moment changes (e.g., from methyl groups) are quantified via Stark spectroscopy or solvatochromic shifts .

Advanced: How can contradictory thermodynamic data for azulene derivatives be resolved?

Discrepancies in ΔfH° values (e.g., ±5 kJ/mol across studies) arise from differences in experimental setups (e.g., combustion vs. photoionization calorimetry) or purity issues. Resolve conflicts by:

- Cross-validating with high-level computational methods (e.g., CCSD(T)/CBS).

- Reassessing sample purity via HPLC coupled with mass spectrometry (e.g., LOD = 0.007 µg/ml, LOQ = 0.024 µg/ml) .

- Comparing gas-phase ionization energies (e.g., 7.41 eV for azulene) with theoretical vertical ionization potentials .

Advanced: What methodologies enable regioselective functionalization of hexamethylazulene for sensor applications?

To design fluorescent probes, conjugate recognition motifs (e.g., Zn-DPA for nucleotide binding) to azulene via π-linkers. Substituent positioning (e.g., 1- and 3-positions) alters electronic coupling, as shown by X-ray crystallography and absorption/fluorescence titration (e.g., ADP-selective sensors with 5x selectivity over ATP) . For C−H functionalization, employ transition-metal catalysts (e.g., Rh-carbenoids) guided by DFT calculations (B3LYP/M06 functionals) to predict regioselectivity and stabilize intermediates via charge delocalization .

Advanced: How can computational modeling elucidate the reaction mechanisms of hexamethylazulene synthesis?

The Fulvenallenyl Addition Cyclization Aromatization (FACA) mechanism for azulene formation involves:

DFT modeling of fulvenallenyl-propargyl radical recombination pathways.

Branching ratio analysis via PIE curves (e.g., 5.7% azulene vs. 94.3% naphthalene in gas-phase reactions) .

Kinetic isotope effects (KIE) to probe rate-determining steps in cyclization.

Validate predictions using crossed molecular beam experiments and photoionization mass spectrometry .

Basic: What validated analytical methods quantify trace impurities in hexamethylazulene samples?

Follow ICH guidelines for method validation:

- Linear regression (R² ≥ 0.999) over 0.025–0.903 µg/ml ranges .

- LOD/LOQ determination via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).

- Precision testing with relative standard deviation (RSD < 2.2%) across replicates .

Use HPLC with diode-array detection (DAD) or LC-MS for isomer separation and impurity profiling .

Advanced: How do methyl substituents influence the electronic and steric properties of azulene in supramolecular systems?

Methyl groups increase steric bulk and electron-donating effects, altering:

- Dipole moments : Measured via Stark spectroscopy (azulene: 1.08 D; methyl derivatives: ~1.3–1.5 D) .

- π-Stacking interactions : Assessed via X-ray crystallography in helicene derivatives .

- Thermal stability : Methylation raises decomposition temperatures (DSC data) by ~20–40°C compared to unsubstituted azulene .

Advanced: What strategies address challenges in synthesizing BN-helicenes from hexamethylazulene?

Key steps include:

- Boron-nitrogen doping : Achieved via Suzuki-Miyaura coupling under inert conditions.

- Helicity control : Use chiral auxiliaries or asymmetric catalysis to enforce helical conformations .

- Photophysical tuning : Methyl groups red-shift absorption maxima (e.g., 450 nm → 480 nm) by enhancing conjugation .

Validate structures via NMR (¹H/¹³C), circular dichroism (CD), and single-crystal XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.